molecular formula C6H8N2O B1287776 4-(Aminomethyl)pyridin-3-OL CAS No. 20485-35-2

4-(Aminomethyl)pyridin-3-OL

Cat. No.: B1287776
CAS No.: 20485-35-2
M. Wt: 124.14 g/mol
InChI Key: SQKRQPZSEAOKMK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-3-OL, also known as 4-amino-3-hydroxypyridine (4-AHP), is an important organic compound that is widely used in various scientific research applications. It is a colorless to light yellow crystalline solid with a melting point of 243 °C. 4-AHP is a versatile compound that has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. It is also used in the synthesis of various polymers and other materials. In addition, 4-AHP has been used in various biochemical and physiological studies due to its ability to bind to proteins and enzymes.

Scientific Research Applications

Electropolymerization and Corrosion Protection

Poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) synthesized through electropolymerization on steel and copper offers significant corrosion protection. This advancement is characterized using Fourier transforms infrared spectroscopy (FTIR) and scanning electron microscopy (SEM), demonstrating its potential in enhancing the durability and lifespan of metal components in various industrial applications. The corrosion resistance provided by this polymer coating was rigorously tested in acidic environments, showcasing its effectiveness in safeguarding metals against corrosive damage (Abdullatef, 2017).

Ligand Synthesis for Metal Ions

The synthesis of 4-functionalized pyridine-based ligands, including aminomethyl among others, highlights their capacity to act as terdentate ligands for metal ions. These ligands, synthesized with various functional groups, show promise in the development of complex metal ion structures that could be pivotal in catalysis, material science, and medicinal chemistry. The strategic introduction of synthetic handles on the pyridine ring paves the way for creating a range of ligands with diverse functionalities and potential applications (Vermonden et al., 2003).

Aminomethylation Catalysis

A groundbreaking study demonstrates the catalytic prowess of group 3 metal triamido complexes in the aminomethylation reaction of ortho-pyridyl C-H bonds. This catalysis facilitates the addition of pyridine derivatives into the C═N double bond of imines, yielding aminomethylated products. This method opens new avenues in synthetic chemistry for the functionalization of pyridine derivatives, enhancing the toolkit for constructing complex organic molecules with high precision and efficiency (Nagae et al., 2015).

Organic-Inorganic Perovskites Synthesis

Research into the synthesis of organic-inorganic perovskites using 3-(aminomethyl)pyridine has led to the creation of novel materials with varying dimensions. These materials demonstrate unique optical properties and structural characteristics, making them valuable for applications in optoelectronics and photovoltaics. The ability to manipulate the substituent position on the pyridine ring to achieve different perovskite frameworks showcases the versatility and potential of these materials in advancing technology (Li et al., 2007).

Safety and Hazards

The safety data sheet for “4-(Aminomethyl)pyridin-3-OL” indicates that it may cause respiratory irritation . It can cause severe skin burns and eye damage . The compound should be handled with care, using protective clothing and eye protection . It should be used only in well-ventilated areas .

Properties

IUPAC Name

4-(aminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRQPZSEAOKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578854
Record name 4-(Aminomethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-47-0, 20485-35-2
Record name 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55717-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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